Tert-butyl 2-(3-bromophenyl)acetate
Description
Significance of Aromatic Halides as Synthetic Building Blocks
Aromatic halides, or aryl halides, are organic molecules where a halogen atom is directly bonded to an aromatic ring. libretexts.org This class of compounds is fundamental to synthetic chemistry, primarily serving as versatile building blocks for constructing more complex molecular architectures. enamine.net Their widespread application is largely due to their ability to participate in a variety of powerful cross-coupling reactions, most notably those catalyzed by palladium. enamine.net Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the precise formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be nitrogen, oxygen, sulfur, etc.) bonds.
The reactivity of the carbon-halogen bond makes aryl halides key precursors for introducing diverse functional groups onto an aromatic core. enamine.net They are foundational materials for creating large libraries of compounds for drug discovery and medicinal chemistry. enamine.net Beyond cross-coupling, aryl halides can undergo nucleophilic aromatic substitution, especially when the aromatic ring is activated by electron-withdrawing groups. libretexts.org This reactivity profile makes them indispensable intermediates in the synthesis of a vast range of products, including pharmaceuticals, polymers, and fine chemicals. libretexts.org
Role of tert-Butyl Esters as Transient Protecting Groups and Versatile Functional Handles
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its unique combination of stability and controlled reactivity. thieme-connect.com
The bulky nature of the tert-butyl group provides significant steric hindrance, which makes the ester resistant to attack by a wide range of nucleophiles and stable under basic and reductive conditions. thieme-connect.comyoutube.com This stability allows chemists to perform various reactions on other parts of the molecule without affecting the protected carboxylic acid. thieme-connect.com
Despite its robustness, the tert-butyl ester can be removed (deprotected) under relatively mild acidic conditions, often using reagents like trifluoroacetic acid (TFA) or aqueous phosphoric acid. youtube.comorganic-chemistry.org This selective removal is a key advantage, as it typically does not disturb other acid-sensitive groups that may be present in the molecule. youtube.com The ease of both its installation and its cleavage makes the tert-butyl ester an effective transient protecting group and a versatile functional handle in the synthesis of complex organic molecules, including amino acids and peptides. thieme-connect.comyoutube.com
Overview of tert-Butyl 2-(3-bromophenyl)acetate as a Key Intermediate in C-C and C-X Bond Formation
This compound is a bifunctional organic compound that embodies the strategic advantages of both aryl halides and tert-butyl esters. Its structure features a bromine atom on a phenyl ring and a tert-butyl acetate (B1210297) moiety, making it a highly valuable intermediate for constructing complex molecular frameworks through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
The presence of the bromine atom at the meta-position of the phenyl ring allows this compound to serve as a substrate in a wide array of transition metal-catalyzed cross-coupling reactions. Chemists can leverage this reactive site to introduce new alkyl, alkenyl, alkynyl, or aryl groups (C-C bond formation) or to form bonds with nitrogen, oxygen, or sulfur nucleophiles (C-X bond formation).
Simultaneously, the tert-butyl ester group serves two primary functions. First, it acts as a stable protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted reactions. thieme-connect.com Second, the ester group can activate the adjacent methylene (B1212753) (CH2) group, facilitating its deprotonation to form an enolate. This enolate can then act as a nucleophile in reactions to form new C-C bonds at the position alpha to the carbonyl group. The combination of these two reactive centers in a single molecule makes this compound a powerful and versatile building block in synthetic organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 197792-52-2 sigmaaldrich.combldpharm.comsigmaaldrich.com |
| Molecular Formula | C12H15BrO2 sigmaaldrich.com |
| Molecular Weight | 271.15 g/mol nih.gov |
| Appearance | Colorless to light-yellow liquid sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI Key | IUQYZZLJRJUKIH-UHFFFAOYSA-N sigmaaldrich.com |
| Storage Temperature | Room Temperature sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(3-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYZZLJRJUKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197792-52-2 | |
| Record name | tert-butyl 2-(3-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Cross Coupling Reactions Involving Tert Butyl 2 3 Bromophenyl Acetate
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. fishersci.com It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. fishersci.comlibretexts.org This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its reagents. fishersci.comnih.gov
Palladium-Catalyzed C(sp²)–C(sp²) Bond Formation Mechanisms
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide, such as tert-butyl 2-(3-bromophenyl)acetate, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a new palladium(II) species. youtube.comyoutube.com
Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (e.g., a boronic acid or boronate ester) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the organoboron compound. youtube.comyoutube.com
Reductive Elimination: Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups are coupled to form the desired biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.comyoutube.com
Influence of Ligands and Catalytic Systems on Efficiency and Selectivity
Bulky and Electron-Rich Ligands: The use of bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., SPhos), has been shown to significantly enhance the rate of the reaction. acs.orglibretexts.org These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition, even with less reactive aryl chlorides. acs.org
N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have also emerged as highly effective ligands in Suzuki-Miyaura couplings. rsc.org Their strong σ-donating ability stabilizes the palladium center and can lead to increased catalytic activity. rsc.org
Table 1: Representative Ligands for Suzuki-Miyaura Cross-Coupling
| Ligand Name | Structure | Key Features |
|---|---|---|
| SPhos | Bulky, electron-rich biarylphosphine; promotes high catalytic activity. acs.org | |
| Tri(o-tolyl)phosphine | Can provide high yields and retention of stereochemistry. acs.org | |
| N-Heterocyclic Carbene (generic) | Strong σ-donors; enhance catalytic activity. rsc.org |
Scope with Diverse Boronic Acid and Boronate Ester Coupling Partners
The Suzuki-Miyaura reaction exhibits a broad scope with respect to the boronic acid and boronate ester coupling partners that can be used with this compound. This versatility allows for the synthesis of a wide array of biaryl structures.
The reaction is compatible with:
Arylboronic acids: Substituted and unsubstituted phenylboronic acids are common coupling partners. nih.gov
Heteroarylboronic acids: Boronic acids derived from various heterocyclic systems can be employed. acs.org
Alkenylboronic acids: These reagents lead to the formation of aryl-alkene structures. orgchemres.org
Alkylboronic acids and their esters: While sometimes more challenging, the coupling with sp³-hybridized boron reagents is also achievable, often requiring specific ligand and reaction condition optimization. clockss.orgnih.gov
Synthetic Utility in Biaryl and Heterobiaryl Construction
The Suzuki-Miyaura coupling of this compound is a powerful tool for the construction of biaryl and heterobiaryl frameworks, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govorgchemres.orgnih.gov The ability to introduce a wide range of aryl and heteroaryl substituents at the 3-position of the phenyl ring makes this reaction highly valuable for creating libraries of compounds for drug discovery and for the synthesis of complex molecular targets. nih.govbeilstein-journals.org For instance, this methodology can be applied to synthesize precursors for anti-inflammatory agents and other biologically active molecules. nih.gov
Table 2: Examples of Suzuki-Miyaura Coupling Partners for Biaryl Synthesis
| Boronic Acid/Ester | Resulting Structure Type |
|---|---|
| Phenylboronic acid | Biaryl |
| 4-Methoxyphenylboronic acid | Substituted Biaryl |
| 2-Thiopheneboronic acid | Heterobiaryl |
| Vinylboronic acid | Aryl-alkene |
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a versatile tool for the synthesis of substituted alkynes, which are important intermediates in organic synthesis. libretexts.org
Palladium/Copper-Cocatalyzed C(sp)–C(sp²) Bond Formation Methodologies
The most common Sonogashira reaction protocol employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst. researchgate.netyoutube.com The mechanism is thought to involve two interconnected catalytic cycles:
The Palladium Cycle: Similar to the Suzuki-Miyaura reaction, the palladium cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) species. youtube.com
The Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. youtube.com This step is believed to increase the nucleophilicity of the alkyne.
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination from the resulting palladium(II) intermediate yields the final alkynylated product and regenerates the palladium(0) catalyst. youtube.com
The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) or diethylamine, which serves both as a base and sometimes as the solvent. wikipedia.org There are also copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid issues related to copper toxicity or homocoupling of the alkyne. organic-chemistry.org
A variation of this reaction is the carbonylative Sonogashira coupling, where carbon monoxide is inserted to form alkynyl ketones. nih.govnih.gov
Table 3: Key Components of a Typical Sonogashira Reaction
| Component | Role | Example |
|---|---|---|
| Palladium Catalyst | Main catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) |
| Base | Neutralizes HX byproduct, deprotonates alkyne | Triethylamine, Diethylamine |
| Solvent | Reaction medium | Amine base, THF, DMF |
Strategies for Terminal Alkyne Incorporation into Aryl Scaffolds
The incorporation of terminal alkynes into aryl scaffolds is a fundamental transformation in organic synthesis, providing access to a wide range of valuable compounds. beilstein-journals.org The Sonogashira reaction is a primary method for achieving this. beilstein-journals.org
One common strategy involves the direct coupling of an aryl halide, such as this compound, with a terminal alkyne. This approach has been widely used with a variety of aryl and alkyl-substituted alkynes, demonstrating broad substrate scope. nih.gov
An alternative strategy utilizes a protected alkyne source, such as trimethylsilylacetylene (B32187) (TMSA) or 2-methyl-3-butyn-2-ol, in a coupling reaction, followed by a deprotection step to reveal the terminal alkyne. beilstein-journals.org This two-step process can be advantageous in certain synthetic contexts.
Decarboxylative coupling reactions have also emerged as an effective method for synthesizing alkynes. This approach involves the coupling of an aryl halide with an alkynyl carboxylic acid, such as propiolic acid, which decarboxylates in situ to generate the terminal alkyne. nih.gov For instance, the coupling of 3-bromoaniline (B18343) with 4-hydroxy-4-methyl-2-pentynoic acid, using a palladium catalyst and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as the base, was found to be an effective method for producing the corresponding terminal alkyne. nih.gov
These strategies provide chemists with a versatile toolkit for the synthesis of aryl alkynes, enabling the construction of complex molecules with diverse applications.
Heck Reactions (Mizoroki-Heck Arylation)
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. nih.govnih.gov This reaction is widely utilized in both academic and industrial settings for the synthesis of substituted alkenes. beilstein-journals.org
Palladium-Catalyzed Arylation of Alkenes Utilizing Aryl Bromides
The palladium-catalyzed arylation of alkenes using aryl bromides, such as this compound, is a key transformation in organic synthesis. While aryl iodides are often more reactive, aryl bromides are attractive substrates for industrial applications due to their lower cost and greater stability. beilstein-journals.org
The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the arylated alkene product and regenerate the palladium catalyst. libretexts.org
The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction. For instance, catalyst systems containing Pd(OAc)₂ and a tertiary phosphine ligand are commonly employed. researchgate.net The use of sterically demanding and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228), has been shown to be particularly effective for the olefination of unactivated aryl bromides. researchgate.net
Table 2: Heck Reaction of Aryl Bromides with n-Butyl Acrylate
| Catalyst System | Temperature (°C) | Yield | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | Room Temp | High | researchgate.net |
| Pd(OAc)₂ / PPh₃ | 150 | Moderate | beilstein-journals.org |
| Ligand-free Pd(OAc)₂ | >120 | Variable | rug.nl |
| This table provides a general overview of catalyst systems used in Heck reactions. |
Controlling regioselectivity and diastereoselectivity is a critical aspect of the Heck reaction. In the arylation of monosubstituted alkenes, the aryl group typically adds to the less substituted carbon of the double bond. For 1,2-disubstituted alkenes, the stereochemistry of the product is often predominantly the (E)-isomer. researchgate.net
The intramolecular Heck reaction often exhibits higher levels of regioselectivity and stereoselectivity compared to its intermolecular counterpart. libretexts.org This is attributed to the conformational constraints imposed by the tether connecting the aryl halide and the alkene.
In some cases, the bromide substituent on the aryl ring can act as a traceless directing group, influencing the regioselectivity of the reaction. For example, in the reaction of 2-(2-bromoaryl)thiophenes, a palladium 1,4-migration can occur, leading to vinylation at the β-position of the thiophene (B33073) ring, a position that is typically more challenging to functionalize directly. researchgate.net
The use of chiral ligands, such as (R)-BINAP, can induce stereoselectivity in the Heck reaction, leading to the formation of chiral products. libretexts.org The effectiveness of these chiral ligands is often dependent on the electronic properties of the substrates. libretexts.org
The nature of the phosphine ligand has a profound impact on the catalytic activity and substrate scope of the Heck reaction. The ligand can influence the stability of the palladium catalyst, the rate of oxidative addition, and the selectivity of the reaction.
Electron-rich and sterically bulky phosphines, such as tri-tert-butylphosphine and di(tert-butylphosphino)ferrocene, have been identified as highly active ligands for the olefination of both activated and unactivated aryl bromides and chlorides. researchgate.net These ligands are thought to promote the formation of the active monoligated palladium(0) species.
In contrast, the use of ligand-free palladium catalysts, such as Pd(OAc)₂, can be successful for the Heck reaction of aryl bromides, particularly when used at very low concentrations (0.01–0.1 mol%). rug.nl At higher concentrations, the formation of palladium black can lead to catalyst deactivation. rug.nl
The development of hemilabile ligands, which contain both a strongly coordinating phosphine donor and a weakly coordinating nitrogen or oxygen donor, has also been explored. These ligands can confer greater catalyst stability and influence the rate of the reaction. researchgate.net
The choice of ligand is therefore a critical parameter that must be carefully considered when designing a Heck reaction to achieve optimal results for a given substrate combination.
Cascade and Domino Heck Reactions for Complex Architecture Assembly
Cascade and domino reactions, often used interchangeably, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly construct complex molecular frameworks from simpler precursors.
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene, is a cornerstone of modern organic synthesis. In a cascade or domino sequence, an initial Heck coupling generates a reactive intermediate that subsequently participates in one or more further bond-forming reactions. This can lead to the formation of intricate polycyclic and heterocyclic systems that would otherwise require lengthy, multi-step syntheses.
A general representation of a domino Heck reaction involves an initial intermolecular Heck coupling, followed by one or more intramolecular cyclizations. For instance, a substituted aryl bromide can react with a diene or a molecule containing multiple alkene functionalities. The initial coupling forms a new carbon-carbon bond and a palladium-containing intermediate, which can then undergo a series of intramolecular cyclizations to build up the complex architecture.
Illustrative Research Findings in Related Systems:
While direct examples involving this compound are not documented, studies on similar substrates highlight the potential of this class of compounds in cascade reactions. For example, palladium-catalyzed domino reactions of alkenyl iodobenzenes with arynes have been developed to synthesize heterocycle-fused 9,10-dihydrophenanthrenes. In these reactions, three new carbon-carbon bonds and a quaternary carbon center are formed in a single step. The process is initiated by an intramolecular Heck-type addition, followed by carbopalladation with an in situ generated aryne and a final C-H functionalization step.
Another relevant example is the synthesis of spiro-oxindoles through a cascade process that begins with a palladium-catalyzed intramolecular Heck reaction. The resulting intermediate then undergoes further transformations, such as a subsequent cycloaddition, to yield the complex spirocyclic system. These examples underscore the versatility of the Heck reaction as an initiator for complex bond-forming cascades.
The table below summarizes general conditions and outcomes for representative domino Heck reactions, illustrating the types of complex molecules that can be assembled.
| Starting Material (Aryl Halide) | Coupling Partner | Catalyst System | Key Reaction Steps | Product Architecture | Yield (%) |
| Alkenyl Iodobenzene | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (Aryne precursor) | Pd₂(dba)₃ / P(o-tolyl)₃ | Intramolecular Heck addition, Aryne carbopalladation, C-H functionalization | Heterocycle-fused 9,10-Dihydrophenanthrene | 60-94 |
| Substituted 2-Chloroaniline | Enamine | Pd(OAc)₂ / NHC-ligand | Intramolecular Heck reaction, Cyclization | Indol-2-one | 75-85 |
| o-Bromophenyl ether with pendant alkene | - | Pd(OAc)₂ / PPh₃ | Intramolecular Heck reaction | Fused tricyclic ether | 65-78 |
This table presents generalized data from related studies to illustrate the principles of domino Heck reactions and does not represent reactions of this compound.
The successful application of this compound in such a cascade would likely involve its initial participation in an intermolecular Heck coupling, for example, with a molecule containing two or more olefinic bonds. The resulting palladium intermediate could then undergo a series of intramolecular cyclizations, with the regioselectivity and stereoselectivity being controlled by the nature of the substrate, catalyst, and reaction conditions. The ester functionality of this compound could also play a role in directing the cyclization or could be a site for further synthetic modifications after the cascade is complete.
Advanced Functionalization Strategies for Tert Butyl 2 3 Bromophenyl Acetate
α-Functionalization of the Acetate (B1210297) Moiety
The carbon atom adjacent to the carbonyl group, known as the α-carbon, in tert-butyl 2-(3-bromophenyl)acetate is a key site for introducing molecular complexity. Various strategies have been developed to functionalize this position.
Nucleophilic Reactions at the α-Carbon (e.g., alkylation, arylation)
The α-carbon of esters can be deprotonated using a strong base to form an enolate, which then acts as a nucleophile. This enolate can react with electrophiles such as alkyl halides or aryl halides to form new carbon-carbon bonds.
Alkylation: The α-alkylation of ester enolates is a fundamental C-C bond-forming reaction. For instance, the enolate of tert-butyl acetate can be generated using a strong base like lithium diisopropylamide (LDA) and subsequently reacted with an alkyl halide. While direct examples for this compound are not prevalent in the provided search results, the general principle applies. The choice of base and reaction conditions is crucial to control the outcome, especially in cases of asymmetric carbonyl compounds where kinetic and thermodynamic enolates can be formed. youtube.com
Arylation: Palladium-catalyzed α-arylation of esters has emerged as a powerful method for forming α-aryl esters. acs.orgresearchgate.net This reaction typically involves the coupling of an ester enolate with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.orgresearchgate.net For example, tert-butyl acetate can be arylated with a range of aryl bromides using catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands. acs.orgresearchgate.net This methodology has been successfully applied to synthesize derivatives of important nonsteroidal anti-inflammatory drugs. acs.orgresearchgate.net The reaction can be performed at room temperature or elevated temperatures, offering high yields and selectivity for monoarylation. acs.orgresearchgate.net The use of zinc enolates in combination with specific catalysts has also been shown to be effective for the α-arylation of esters with aryl bromides. organic-chemistry.org
| Reaction | Reagents and Conditions | Product Type | Yield | Reference(s) |
| α-Arylation of tert-butyl acetate | Aryl bromide, Pd(OAc)₂ or Pd₂(dba)₃, phosphine ligand, LiHMDS | α-Aryl-tert-butyl acetate | Good to excellent | acs.orgresearchgate.net |
| α-Arylation of tert-butyl propionate | Aryl bromide, Pd catalyst, Q-phos ligand, Zinc enolate | α-Aryl-tert-butyl propionate | High | organic-chemistry.org |
Palladium-Catalyzed Carbonylative α-Arylation of Related tert-Butyl Esters
A more complex transformation is the palladium-catalyzed carbonylative α-arylation. This process introduces both a carbonyl group and an aryl group at the α-position of an ester. A notable example is the three-component coupling of tert-butyl 2-cyanoacetate with (hetero)aryl bromides and carbon monoxide. nih.govresearchgate.net This reaction generates 3-oxo-3-(hetero)arylpropanenitriles, which are valuable synthetic intermediates. nih.govresearchgate.net The use of a stoichiometric amount of carbon monoxide and mild basic conditions ensures excellent functional group tolerance. nih.govresearchgate.net This methodology has also been utilized for the synthesis of ¹³C-isotopically labeled β-ketonitriles. nih.govresearchgate.net
| Substrate | Coupling Partners | Catalyst System | Product | Reference(s) |
| tert-Butyl 2-cyanoacetate | (Hetero)aryl bromide, Carbon Monoxide | Palladium catalyst, MgCl₂, dicyclohexylmethylamine | 3-Oxo-3-(hetero)arylpropanenitrile | nih.govresearchgate.net |
Conjugate Additions (e.g., Michael Additions) to α,β-Unsaturated Derivatives
While this compound itself is not α,β-unsaturated, it can be a precursor to such systems. Once an α,β-unsaturated derivative is formed, it can undergo conjugate addition reactions, also known as Michael additions. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. pressbooks.publibretexts.org
Various nucleophiles can be employed in conjugate additions, including organocuprates (Gilman reagents), amines, and enolates. pressbooks.pubresearchgate.netresearchgate.net The reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the carbonyl group is crucial as it activates the C=C double bond for nucleophilic attack. pressbooks.publibretexts.org The choice of nucleophile and reaction conditions, including the use of chiral catalysts, can influence the stereoselectivity of the addition. researchgate.netresearchgate.net For instance, lithiated benzyl (B1604629) sulphoxides have been shown to add to α,β-unsaturated esters with excellent stereoselectivity. scispace.com
Transformations and Cleavage of the tert-Butyl Ester Group
The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. thieme-connect.com This section explores methods for its selective removal and transformation.
Selective Hydrolysis and Transesterification Reactions
Selective Hydrolysis: The tert-butyl ester group can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid. organic-chemistry.orgacsgcipr.org This deprotection is often achieved using acids such as trifluoroacetic acid, formic acid, or p-toluenesulfonic acid. acsgcipr.org The reaction proceeds through the formation of a stable tert-butyl cation. acsgcipr.org Aqueous phosphoric acid has been reported as a mild and environmentally friendly reagent for the deprotection of tert-butyl esters, tolerating other acid-sensitive groups. organic-chemistry.org Another method involves the use of ZnBr₂ for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups. researchgate.net
Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com While general for esters, specific conditions can be applied to tert-butyl esters. For example, a borane-catalyzed transesterification of tert-butyl esters with α-aryl α-diazoesters has been reported, proceeding under mild conditions with high chemoselectivity. rsc.org Additionally, reactions of tert-butyl esters with α,α-dichlorodiphenylmethane and SnCl₂ can generate acid chloride intermediates in situ, which can then react with various alcohols to afford different esters. organic-chemistry.org
| Transformation | Reagents and Conditions | Product | Key Features | Reference(s) |
| Hydrolysis | Aqueous Phosphoric Acid | Carboxylic Acid | Mild, selective, environmentally benign | organic-chemistry.org |
| Hydrolysis | ZnBr₂ | Carboxylic Acid | Chemoselective in the presence of other acid-labile groups | researchgate.net |
| Transesterification | α-Aryl α-diazoesters, B(C₆F₅)₃ | New Ester | Mild conditions, high chemoselectivity | rsc.org |
| Transesterification | α,α-dichlorodiphenylmethane, SnCl₂, Alcohol | New Ester | In situ generation of acid chloride | organic-chemistry.org |
Reduction to Corresponding Alcohols or Aldehydes
The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. chemistrysteps.com This transformation requires two equivalents of the hydride reagent. chemistrysteps.com A system of sodium borohydride (B1222165) in the presence of tert-butyl alcohol and methanol (B129727) has also been shown to be an efficient method for the selective reduction of esters to primary alcohols. tandfonline.com
Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a more delicate transformation. Diisobutylaluminum hydride (DIBAL-H) is a frequently used reagent for this purpose, typically at low temperatures such as -78 °C. commonorganicchemistry.comncert.nic.in More recently, fiddler crab-type boranes have been developed as catalysts for the selective reduction of esters to aldehydes using a silane (B1218182) reducing agent, offering an alternative to traditional stoichiometric reagents. acs.org Another reagent, potassium diisobutyl-t-butoxyaluminum hydride (PDBBA), has been shown to effectively reduce both aliphatic and aromatic esters to aldehydes at 0 °C. koreascience.kr
| Desired Product | Reagent(s) | Conditions | Reference(s) |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Excess reagent | chemistrysteps.com |
| Primary Alcohol | Sodium Borohydride, tert-Butyl Alcohol, Methanol | - | tandfonline.com |
| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Low temperature (-78 °C) | commonorganicchemistry.comncert.nic.in |
| Aldehyde | Fiddler Crab-Type Boranes, Silane | Catalytic | acs.org |
| Aldehyde | Potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) | 0 °C | koreascience.kr |
Directed Ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. nih.govcardiff.ac.uk The principle of DoM relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating the deprotonation of a proximate ortho- C-H bond. cardiff.ac.uk In the case of this compound, the ester moiety can potentially serve as a DMG. However, the presence of a bromine atom on the ring introduces a significant challenge: the competition between ortho-deprotonation (lithiation) and bromine-lithium exchange.
The methylene (B1212753) group adjacent to the ester carbonyl can also be deprotonated, adding another layer of complexity. The reaction pathway is highly dependent on the choice of base and the reaction conditions. Strong, sterically hindered bases at low temperatures are typically employed to favor C-H deprotonation over other pathways.
Table 1: Competing Reaction Pathways in the Lithiation of this compound
| Reaction Pathway | Reagent/Conditions | Expected Product | Remarks |
| Ortho-Lithiation (C2) | LDA or s-BuLi, THF, -78 °C | 2-Lithio-3-bromophenylacetate | Favored by non-nucleophilic, sterically hindered bases. The ester group directs the lithiation to the C2 position. |
| Ortho-Lithiation (C6) | LDA or s-BuLi, THF, -78 °C | 6-Lithio-3-bromophenylacetate | Less favored due to steric hindrance from the acetate group. |
| Bromine-Lithium Exchange | n-BuLi or t-BuLi, THF, ≤ -78 °C | 3-Lithiophenylacetate | Often faster than C-H deprotonation, especially with n-butyllithium. cardiff.ac.uk |
| Enolate Formation | Any strong base | tert-Butyl (Z)-2-(3-bromophenyl)-2-lithioacetate | Deprotonation of the α-carbon is a common pathway for esters. |
Research Findings:
While specific studies on the directed ortho-lithiation of this compound are not extensively reported, research on related substituted benzenes provides valuable insights. The competition between ortho-lithiation and halogen-metal exchange is a well-documented phenomenon. For bromoarenes, the Br-Li exchange is often kinetically favored over deprotonation when using alkyllithiums like n-BuLi. To promote ortho-lithiation, lithium amide bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often preferred as they are less prone to halogen exchange. cardiff.ac.uk
The directing ability of the ester group is considered moderate compared to stronger DMGs like amides or carbamates. This moderate directing power, combined with the presence of the competing bromine atom, makes achieving high regioselectivity for ortho-lithiation a significant synthetic challenge that requires careful optimization of reaction parameters.
Oxidative Cross-Dehydrogenative Coupling (CDC) via C(sp²)–H Bond Functionalization
Oxidative cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical method for the formation of C-C and C-heteroatom bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov This strategy can be applied to the C(sp²)-H bonds of the phenyl ring in this compound to introduce new functional groups. These reactions are typically mediated by transition metal catalysts, such as palladium, and employ an oxidant to facilitate the C-H activation and coupling process. nih.gov
The regioselectivity of CDC reactions on the 3-bromophenylacetate scaffold would be influenced by the electronic and steric effects of both the bromo and the tert-butyl acetate substituents. The electron-withdrawing nature of both groups would direct functionalization to the positions ortho to the bromine (C2 and C4) or ortho to the acetate group (C2 and C6).
Table 2: Potential Oxidative Cross-Dehydrogenative Coupling Reactions for this compound
| Coupling Partner | Catalyst/Oxidant | Potential Product(s) | Remarks |
| Arene (e.g., Benzene) | Pd(OAc)₂ / Ag₂CO₃ or BQ | Arylated phenylacetate (B1230308) derivatives | C-H/C-H coupling to form biaryl structures. Regioselectivity would depend on the directing group strength and sterics. |
| Alkene (e.g., Styrene) | Pd(OAc)₂ / Oxidant | Alkenylated phenylacetate derivatives | Heck-type coupling via C-H activation. |
| Heteroarene (e.g., Pyrrole) | Pd(OAc)₂ / Ac-MIO | Heteroarylated phenylacetate derivatives | Direct arylation of electron-rich heterocycles. |
Research Findings:
While direct applications of CDC to this compound for C(sp²)-H functionalization are not prevalent in the literature, extensive research on palladium-catalyzed C-H activation of substituted arenes provides a strong basis for predicting its feasibility. For instance, palladium-catalyzed C-H arylation often proceeds at positions ortho to directing groups. In this substrate, both the bromo and the acetate groups could direct the C-H activation. The interplay between the directing effects of a halogen and an ester group, along with steric considerations, would ultimately determine the site of functionalization.
Transition-metal-free CDC reactions, often proceeding through a radical mechanism, have also been developed. nih.gov For example, reactions promoted by tert-butyl peroxybenzoate (TBPB) can facilitate the acylation of arenes. nih.gov The application of such methods to this compound could provide alternative pathways to novel ketones, although control of regioselectivity in radical processes can be challenging.
Applications As a Key Synthetic Intermediate for Complex Molecular Architectures
Precursor to Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. While direct synthetic routes utilizing tert-butyl 2-(3-bromophenyl)acetate for the synthesis of such compounds are not extensively documented in publicly available literature, its structure suggests plausible pathways for the construction of important heterocyclic systems like indazoles and benzimidazoles.
Indazoles are a class of bicyclic heterocyclic compounds that exhibit a wide range of biological activities. nih.gov The synthesis of indazole derivatives often involves the formation of a pyrazole ring fused to a benzene (B151609) ring. Although no specific examples of the direct conversion of this compound to an indazole were found in the performed searches, a hypothetical pathway could involve a palladium-catalyzed reaction. For instance, a cyclization reaction with hydrazine or a substituted hydrazine could theoretically lead to an indazole core. This transformation would likely require a palladium catalyst and a suitable ligand to facilitate the C-N bond formation.
A proposed, though not yet documented, synthetic approach is outlined in the table below:
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Class |
| This compound | Hydrazine | Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Indazole derivatives |
This hypothetical reaction would leverage the reactivity of the aryl bromide for a palladium-catalyzed amination followed by an intramolecular cyclization to form the indazole ring.
Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. organic-chemistry.org The most common methods for benzimidazole synthesis involve the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative. semanticscholar.orgresearchgate.net While there is no direct literature describing the use of this compound in this context, its structure lends itself to a potential multi-step synthesis.
One could envision a synthetic route where the bromine atom is first replaced by an amino group via a Buchwald-Hartwig amination. wikipedia.orgresearchgate.net The resulting aminophenylacetate could then be further functionalized, for example, by nitration at the ortho position to the newly introduced amino group, followed by reduction to yield an o-diaminophenylacetate derivative. This intermediate could then undergo intramolecular cyclization to form a benzimidazole scaffold.
A plausible, albeit undocumented, synthetic sequence is presented below:
| Starting Material | Step 1 | Step 2 | Step 3 | Final Product Class |
| This compound | Buchwald-Hartwig amination (e.g., with ammonia equivalent) | Ortho-nitration | Reduction of the nitro group | Benzimidazole scaffolds |
This theoretical pathway highlights the potential of this compound as a starting material for the synthesis of complex heterocyclic systems, even if direct, one-pot conversions are not yet established.
Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds
The structural motifs present in this compound are found in various biologically active molecules. The phenylacetic acid substructure, for instance, is a component of several non-steroidal anti-inflammatory drugs (NSAIDs). While no specific drugs are directly synthesized from this compound based on the available search results, its potential as an intermediate in the synthesis of such compounds is noteworthy.
For example, the related compound, methyl 2-(3-bromophenyl)acetate, is used as a reagent in the synthesis of derivatives of (R)-Flurbiprofen, an NSAID with potential applications in the treatment of Alzheimer's disease. This suggests that this compound could similarly be employed in the synthesis of analogous compounds where the tert-butyl ester might offer advantages in terms of solubility or reactivity during the synthetic sequence.
The following table illustrates a hypothetical application in the synthesis of a pharmacologically relevant scaffold, drawing a parallel to known syntheses:
| Intermediate | Potential Synthetic Target | Therapeutic Area (Hypothetical) |
| This compound | Analogues of existing NSAIDs or other bioactive molecules | Anti-inflammatory, Neurodegenerative diseases |
Role in the Synthesis of Advanced Organic Materials
Advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) and polymers, often require building blocks with specific electronic and photophysical properties. Aryl bromides are common precursors in the synthesis of conjugated polymers and small molecules for organic electronics, often via cross-coupling reactions like Suzuki or Stille couplings.
While the performed searches did not yield any specific examples of this compound being used in the synthesis of advanced organic materials, its structure is amenable to such applications. The bromo-substituted phenyl ring could be used to introduce this fragment into a larger conjugated system. The tert-butyl acetate (B1210297) group could also be modified post-polymerization to tune the material's properties.
A hypothetical application in this area is outlined below:
| Monomer Precursor | Polymerization/Coupling Method | Potential Material Class | Application Area (Hypothetical) |
| This compound | Suzuki or Stille cross-coupling | Conjugated polymers or dendrimers | Organic electronics (e.g., OLEDs) |
Mechanistic Investigations into Reactions Involving Tert Butyl 2 3 Bromophenyl Acetate
Elucidation of Catalytic Cycles for Palladium-Mediated Processes
Palladium-catalyzed cross-coupling reactions involving aryl halides like tert-butyl 2-(3-bromophenyl)acetate generally proceed through a well-established catalytic cycle. This cycle fundamentally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.orgyoutube.com The active catalyst, a low-valent palladium(0) species, orchestrates this sequence of transformations, ultimately leading to the desired coupled product and regeneration of the catalyst. youtube.com
The general catalytic cycle for a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, is initiated by the reaction of the Pd(0) catalyst with the aryl halide. libretexts.org
General Catalytic Cycle for Palladium-Mediated Cross-Coupling:
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. |
| Transmetalation | An organometallic reagent transfers its organic group to the palladium center, displacing the halide. |
| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |
The initial and often rate-determining step in the catalytic cycle is the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex. rsc.org This process involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) species. youtube.com The palladium center is formally oxidized from the 0 to the +2 oxidation state. youtube.com
Two primary mechanisms have been proposed for the oxidative addition of aryl halides: a concerted, three-centered pathway and a nucleophilic displacement (SNAr-type) pathway. chemrxiv.org The operative mechanism can be influenced by factors such as the nature of the halide, the electronic properties of the aryl group, and the ligands coordinated to the palladium center. chemrxiv.org For aryl bromides, the mechanism can vary, but it is a critical step that initiates the entire coupling process. chemrxiv.org The reactivity of the aryl halide in this step generally follows the order I > Br > Cl, corresponding to the bond dissociation energies of the carbon-halogen bond. rsc.org
Following oxidative addition, the newly formed arylpalladium(II) complex undergoes transmetalation. In this step, an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic moiety to the palladium center, with the concomitant departure of the bromide ion. youtube.comnih.gov The efficiency of transmetalation is often enhanced by the presence of a base, which can activate the organometallic reagent. researchgate.net Studies have shown that transmetalation is accelerated by electron-rich nucleophiles and electron-poor electrophiles. nih.gov
The catalytic cycle concludes with reductive elimination. youtube.comyoutube.com In this final step, the two organic groups attached to the palladium(II) center couple to form a new carbon-carbon bond, yielding the final product. acs.org Simultaneously, the palladium center is reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the catalytic cycle. youtube.com The rate and facility of reductive elimination can be influenced by the steric and electronic properties of the ligands and the organic groups bound to the palladium. acs.org
Ligand Effects on Reaction Kinetics and Stereochemical Outcomes
The choice of ligand coordinated to the palladium center is paramount, as it profoundly influences the catalyst's stability, activity, and selectivity. nih.gov Ligands can affect every step of the catalytic cycle, from facilitating the initial oxidative addition to promoting the final reductive elimination.
Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and related biaryl phosphines like SPhos, have been shown to be particularly effective in promoting cross-coupling reactions of aryl bromides. nih.govillinois.eduresearchgate.net These ligands can stabilize the monomeric Pd(0) species, which is often the most active form of the catalyst for oxidative addition. researchgate.net The steric bulk of these ligands can also promote reductive elimination by creating a more crowded coordination sphere around the palladium center. nih.gov
Table of Ligand Effects on Palladium-Catalyzed Reactions:
| Ligand Type | General Effect on Reaction | Example Ligand |
| Bulky, electron-rich monophosphines | High catalytic activity, promotes reaction of less reactive aryl halides. | Tri-tert-butylphosphine |
| Biaryl phosphines | High activity, good for hindered substrates, often allows for room temperature reactions. | SPhos |
| Chelating diphosphines | Can provide catalyst stability but may slow down certain steps. | Xantphos |
Identification and Characterization of Key Intermediates and Transition States
The direct observation and characterization of intermediates and transition states in a catalytic cycle are challenging but provide invaluable insight into the reaction mechanism. For reactions involving this compound, several key species are proposed to exist along the reaction coordinate.
The primary intermediate is the arylpalladium(II) halide complex, formed immediately after the oxidative addition step. acs.org This square-planar complex features the 3-(tert-butoxycarbonylmethyl)phenyl group and a bromide ligand attached to the Pd(II) center. Depending on the reaction conditions and the organometallic partner, other intermediates can include the transmetalated species, where the bromide has been replaced by the incoming organic group. nih.govresearchgate.net
Advanced spectroscopic techniques and computational studies have been employed to probe the structures and energies of these transient species. acs.orgnih.govnih.gov For instance, computational studies can model the transition states for oxidative addition and reductive elimination, helping to elucidate the factors that control the rates and selectivities of these steps. acs.orgnih.gov Experimental studies have also successfully isolated and characterized stable analogues of catalytic intermediates, providing a clearer picture of their structure and reactivity. acs.org
Key Intermediates in a Typical Cross-Coupling Cycle:
| Intermediate/Transition State | Description |
| Pd(0)Ln | The active catalytic species that initiates the cycle. |
| [ArPd(Br)Ln] | The organopalladium(II) intermediate formed after oxidative addition of this compound. |
| [ArPd(R)Ln] | The intermediate formed after transmetalation, where R is the transferred organic group. |
| Reductive Elimination Transition State | The high-energy state leading to the formation of the C-C bond and regeneration of the Pd(0) catalyst. |
Computational and Theoretical Studies on the Reactivity Profile of Tert Butyl 2 3 Bromophenyl Acetate
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
For instance, in a potential cross-coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps. The calculated energy barriers for each step would help in determining the rate-limiting step and understanding how factors such as the choice of catalyst, solvent, and temperature might influence the reaction outcome.
A hypothetical reaction pathway elucidation using DFT might involve the following steps:
Optimization of the ground state geometries of the reactants, including tert-butyl 2-(3-bromophenyl)acetate and a coupling partner.
Searching for the transition state structures connecting the reactants to the products for each elementary step of the proposed mechanism.
Performing frequency calculations to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states).
Calculating the intrinsic reaction coordinate (IRC) to ensure that the identified transition state correctly connects the desired reactant and product.
The results of such a study could be presented in a table summarizing the key energetic parameters:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | Calculated Value |
| Intermediate 1 | Calculated Value |
| Transition State 2 | Calculated Value |
| Products | Calculated Value |
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are also extensively used to predict spectroscopic properties, which can aid in the characterization of molecules. For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Conformational Analysis: The presence of the flexible acetate (B1210297) side chain and the tert-butyl group suggests that this compound can exist in multiple conformations. A thorough conformational analysis, typically performed using molecular mechanics or DFT, would be the first step. This would involve systematically rotating the rotatable bonds to identify all low-energy conformers. The relative energies of these conformers would then be calculated to determine their populations at a given temperature using the Boltzmann distribution.
Spectroscopic Parameters: Once the stable conformers are identified, their spectroscopic parameters can be calculated.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated spectra for each conformer can be averaged based on their Boltzmann populations to obtain a theoretical spectrum that can be compared with experimental data.
Vibrational Spectroscopy: The vibrational frequencies and intensities for IR and Raman spectra can be computed. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
A table summarizing the predicted spectroscopic data for the most stable conformer could be generated:
| Parameter | Calculated Value | Experimental Value |
| ¹H NMR (δ, ppm) | Calculated Shifts | Available Data |
| ¹³C NMR (δ, ppm) | Calculated Shifts | Available Data |
| Key IR Frequencies (cm⁻¹) | Calculated Frequencies | Available Data |
Computational Insights into Chemoselectivity and Regioselectivity
Many organic reactions can proceed through multiple pathways, leading to different products. Computational chemistry provides valuable insights into the factors that govern chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs).
For this compound, a key aspect to investigate would be the reactivity of the C-Br bond versus other potential reaction sites on the aromatic ring or the ester group.
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to predict reactivity. For example, in a nucleophilic aromatic substitution reaction, the LUMO of this compound would indicate the most likely sites for nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An ESP map of this compound would highlight the electrophilic and nucleophilic sites, providing clues about its reactivity.
Activation Energy Calculations: The most rigorous way to predict selectivity is to calculate the activation energy barriers for all possible reaction pathways. The pathway with the lowest activation energy will be the kinetically favored one. For example, to study the regioselectivity of a substitution reaction on the aromatic ring, one would calculate the activation energies for substitution at the ortho, meta, and para positions relative to the bromo and acetate groups.
A data table comparing the activation barriers for different reaction pathways could be presented as follows:
| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Major Product |
| Pathway A (e.g., ortho-substitution) | Calculated Value | |
| Pathway B (e.g., para-substitution) | Calculated Value | |
| Pathway C (e.g., reaction at ester) | Calculated Value |
Emerging Methodologies and Future Research Directions
Integration with Photoredox and Electrocatalytic Approaches
The functionalization of tert-butyl 2-(3-bromophenyl)acetate is set to be revolutionized by the integration of photoredox and electrocatalytic methods. These techniques utilize light energy or electricity, respectively, to drive chemical reactions under mild conditions, often enabling transformations that are challenging with conventional thermal methods.
Photoredox Catalysis: This approach uses photocatalysts that, upon absorbing visible light, can initiate single-electron transfer (SET) processes. nih.gov This opens up novel reaction pathways for the aryl bromide moiety of this compound. Future research is focused on:
C-H Functionalization: Direct functionalization of the phenyl ring or the benzylic position can be achieved without pre-functionalized starting materials. ijsrch.com Visible-light-mediated approaches, employing catalysts like iridium complexes, can facilitate selective C-H bromination or other substitutions under ambient conditions. ijsrch.comconsensus.appnih.gov
Cross-Coupling Reactions: Nickel/photoredox dual catalysis has emerged as a powerful tool for C(sp²)-C(sp³) bond formation. This would allow the coupling of the 3-bromophenyl group with a wide range of alkyl fragments derived from radical precursors, expanding the diversity of accessible derivatives.
Decarboxylative Coupling: The acetate (B1210297) moiety could potentially be involved in reactions where radical intermediates are generated via decarboxylation of corresponding carboxylic acids, which then couple with the aryl bromide. nih.gov
Electrocatalysis: Electrochemical synthesis offers a reagent-free method for activation. For this compound, electrocatalysis is particularly promising for:
Carboxylation: The electrocatalytic carboxylation of the aryl bromide using CO2 as a feedstock presents a green route to synthesize the corresponding carboxylic acid derivative. researchgate.netecnu.edu.cn Studies have shown that silver cathodes exhibit significant electrocatalytic effects for the reductive carboxylation of aryl bromides. ecnu.edu.cn
Reductive Coupling: The carbon-bromine bond can be selectively reduced at an electrode to generate a radical anion or an organometallic intermediate, which can then participate in coupling reactions. This avoids the use of stoichiometric metallic reductants.
The synergy between these methods and traditional transition-metal catalysis is a key area of future development, promising unprecedented control over reactivity and selectivity.
Development of Flow Chemistry and Continuous Process Systems
Flow chemistry, where reactions are performed in continuously flowing streams through a reactor, offers significant advantages in terms of safety, scalability, and process control over traditional batch chemistry. The application of this technology to the synthesis and derivatization of this compound is a major direction for future research.
Key areas of development include:
Multi-step Synthesis: Telescoped or multi-step flow syntheses can be designed to produce complex molecules from simple starting materials without isolating intermediates. nih.gov For instance, the synthesis of this compound itself, followed by a subsequent cross-coupling reaction, could be performed in a single, uninterrupted sequence.
Process Intensification: Flow reactors enable the use of high temperatures and pressures safely, which can dramatically accelerate reaction rates. acs.org This is particularly relevant for activating the C-Br bond in cross-coupling reactions like the Sonogashira coupling. acs.orgthalesnano.com
In-line Purification and Analysis: Continuous systems can be integrated with in-line purification techniques (e.g., liquid-liquid extraction, scavenger resins) and real-time analytical monitoring, leading to highly efficient and automated processes.
Accessing Unstable Intermediates: The short residence times in microreactors allow for the generation and immediate use of highly reactive or unstable intermediates that would be difficult to handle in batch processes.
A continuous flow protocol for a Sonogashira cross-coupling could involve pumping a solution of this compound, a terminal alkyne, a base, and a soluble palladium catalyst through a heated reactor coil, as demonstrated in systems for other aryl bromides. thalesnano.com
Advancements in Sustainable and Green Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Future advancements are focused on:
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents. Research has shown that cross-coupling reactions like Suzuki-Miyaura and Sonogashira can be performed efficiently in water, often with the aid of surfactants to create nanomicelles, or in bio-based solvents like N-hydroxyethylpyrrolidone (HEP). acs.orgdigitellinc.comnih.govacs.org
Catalyst Recovery and Reuse: The development of heterogeneous or immobilized palladium catalysts is crucial for sustainable cross-coupling reactions. aidic.itrsc.org These catalysts can be easily separated from the reaction mixture and recycled, reducing precious metal waste and product contamination. nih.gov For example, palladium supported on hypercrosslinked polystyrene has shown high activity and stability in Suzuki reactions. aidic.it
Energy Efficiency: Utilizing milder reaction conditions, such as room temperature couplings, significantly reduces energy consumption. Advances in ligand design have enabled highly active palladium catalyst systems that promote reactions like Suzuki and Sonogashira couplings of aryl bromides at ambient temperatures. acs.orgnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
An example of a greener protocol would be the Suzuki coupling of this compound with an arylboronic acid in an ethanol/water mixture using a recyclable, heterogenized palladium catalyst and a carbonate base. doi.orgrsc.org
| Solvent System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| N-hydroxyethylpyrrolidone (HEP)/Water | Sonogashira, Suzuki-Miyaura | Bio-based, efficient catalyst recycling, low metal contamination. | acs.orgnih.gov |
| Ethanol/Water | Suzuki-Miyaura | Low toxicity, readily available, high conversion rates with supported catalysts. | aidic.itdoi.org |
| Neat Water (with surfactant) | Sonogashira, Suzuki-Miyaura | Eliminates organic solvents, enables room temperature reactions, products may precipitate. | acs.orgrsc.orgsemanticscholar.org |
Exploration of Novel Biocatalytic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. The application of biocatalysis to this compound opens avenues for creating chiral molecules and performing selective functionalizations.
Future research directions include:
Enzymatic Ester Synthesis: While chemical esterification is common, enzymatic methods provide a greener alternative. Carboxylic acid reductases (CARs) have been shown to catalyze esterification directly from carboxylic acids in aqueous environments, a method that could be applied to produce this compound from its corresponding acid. nih.govresearchgate.netresearchgate.net
Chiral Synthesis and Resolution: If a chiral center is introduced, for example at the benzylic position, hydrolases like lipases and esterases can be used for the kinetic resolution of the racemic ester, providing access to enantiomerically pure compounds.
Biocatalytic Amination: Enzymes such as transaminases or reductive aminases could be used to introduce an amino group onto a derivatized form of the molecule (e.g., a ketone precursor), offering a stereoselective route to chiral amines. mendeley.comfrontiersin.org Evolved flavoprotein oxidases are also being explored for the direct oxidative amination of phenolic precursors. researchgate.net
Cascade Reactions: Designing multi-enzyme cascades in a one-pot setting can efficiently convert simple precursors into complex products. For instance, a cascade could be developed to synthesize phenylacetic acid derivatives from L-phenylalanine, followed by an enzymatic esterification step. nih.gov
Expanding Substrate Scope and Functional Group Tolerability in Established Reactions
The utility of a building block like this compound is defined by its compatibility with a broad range of powerful chemical reactions. A major thrust of modern synthetic chemistry is the development of catalysts and methods that tolerate more functional groups and can couple increasingly complex or sterically hindered substrates.
For reactions involving the C-Br bond of the target compound, key advancements include:
Ligand Development for Palladium Catalysis: The evolution of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has been central to expanding the scope of cross-coupling reactions. wikipedia.org Modern ligands enable the coupling of electron-rich, electron-poor, and sterically hindered aryl bromides under milder conditions and with lower catalyst loadings. nih.gov This ensures that the tert-butyl ester group remains intact during reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. acs.orgresearchgate.netrug.nl
Copper-Catalyzed Amination: While palladium is dominant, copper-catalyzed systems are being developed for C-N coupling, particularly for base-sensitive substrates where traditional strong bases might cleave the ester. nih.govnih.gov
Overcoming Deactivating Effects: The ester group in this compound can be electron-withdrawing, influencing the reactivity of the aryl bromide. Future catalyst systems will need to be robust enough to overcome these electronic effects and provide high yields.
| Reaction | Tolerated Functional Groups (Examples) | Key Catalyst/Ligand Features | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Esters, ketones, nitriles, amides | Bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)3) | acs.orgnih.gov |
| Buchwald-Hartwig Amination | Esters, ethers, heterocycles | Sterically hindered biaryl phosphine ligands, NHC ligands | wikipedia.orgacs.orgrug.nl |
| Sonogashira | Wide range, including other halides | Copper-free systems, highly active Pd-phosphine complexes | thalesnano.comnih.gov |
| Copper-Catalyzed Amination | Acidic groups, enolizable ketones | Anionic N-donor ligands, mild bases (e.g., NaOTMS) | nih.gov |
The continued expansion of the synthetic toolbox will ensure that this compound remains a highly valuable and adaptable intermediate for constructing complex molecular architectures.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 2-(3-bromophenyl)acetate, and what are their respective advantages?
A common method involves esterification of 2-(3-bromophenyl)acetic acid with tert-butanol. The acid can be activated using thionyl chloride to form the acid chloride intermediate, which reacts with tert-butanol to yield the ester. This approach, demonstrated in the synthesis of ethyl analogs, offers high reactivity but requires careful handling of corrosive reagents like thionyl chloride . Alternatively, coupling agents (e.g., DCC/DMAP) can be used under milder conditions, reducing side reactions such as tert-butyl ether formation .
Q. How can researchers optimize the purification of this compound to achieve high purity for biological assays?
Purification typically involves silica gel column chromatography with gradients of hexane/ethyl acetate or CH₂Cl₂:MeOH (99:1) to isolate the product . For oily intermediates (common in esters like ethyl 2-(3-bromophenyl)acetate), chromatographic separation is preferred over recrystallization . Analytical techniques like TLC or HPLC should monitor fractions to confirm purity and identity.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- ¹H/¹³C NMR : To verify ester formation (e.g., tert-butyl δ ~1.4 ppm) and bromophenyl substitution patterns .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1765 cm⁻¹) and ester C-O bonds .
- LC-MS/HRMS : Validates molecular weight and detects impurities .
Q. What safety precautions are essential when synthesizing this compound, given its reactive intermediates?
- Use a fume hood and NIOSH-approved respiratory protection (e.g., OV/AG/P99 filters) during handling of volatile reagents like thionyl chloride .
- Wear chemical-resistant gloves (nitrile) and goggles to prevent skin/eye contact.
- Quench reactive intermediates (e.g., acid chlorides) with ice-cold NaHCO₃ to suppress exothermic reactions .
- Segregate waste to avoid environmental contamination .
Advanced Research Questions
Q. How should researchers handle discrepancies in spectroscopic data when characterizing this compound?
Contradictory NMR peaks may arise from rotameric splitting or impurities. Strategies include:
- Acquiring variable-temperature NMR to resolve dynamic effects .
- Using 2D techniques (HSQC, COSY) to assign ambiguous signals .
- Cross-validating with HRMS for exact mass confirmation and IR for functional group analysis .
- Comparing data with structurally similar esters (e.g., methyl 2-(3-bromophenyl)acetate) .
Q. How does the tert-butyl group influence the stability and reactivity of 2-(3-bromophenyl)acetate esters under acidic or basic conditions?
The tert-butyl group enhances steric protection against nucleophilic attack but is labile under acidic conditions. For example:
- Acid sensitivity : Cleavage with trifluoroacetic acid (TFA) efficiently releases the carboxylic acid at room temperature .
- Base stability : Hydrolysis requires prolonged heating (e.g., reflux with NaOH), making the ester suitable for temporary protection in multistep syntheses .
Q. What strategies can mitigate side reactions during the esterification of 2-(3-bromophenyl)acetic acid with tert-butanol?
- Activation methods : Pre-form the acid chloride or mixed anhydride to enhance reactivity and reduce competing pathways .
- Temperature control : Maintain reactions at 0°C to RT to suppress elimination or tert-butyl ether formation .
- Coupling agents : Use DCC/DMAP to minimize side products, with DMAP catalyzing efficient ester bond formation .
Q. How can researchers assess the environmental persistence of this compound in laboratory settings?
- Hydrolysis studies : Monitor degradation at varying pH (5–9) and temperatures (25–50°C) using LC-MS to identify breakdown products (e.g., 2-(3-bromophenyl)acetic acid) .
- Surface adsorption : Apply microspectroscopic imaging (e.g., ATR-FTIR) to analyze interactions with indoor surfaces like glass or polymers, as explored in environmental interface studies .
- Waste management : Follow protocols to prevent drainage contamination, as brominated aromatics pose ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
